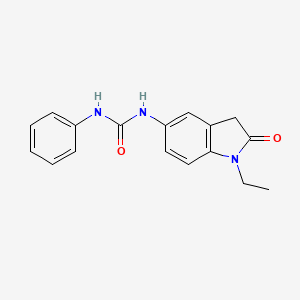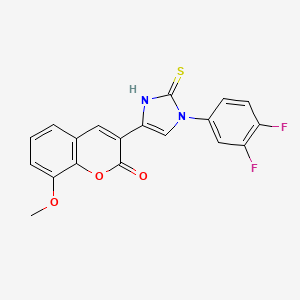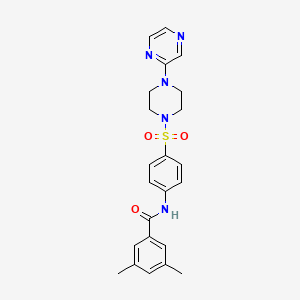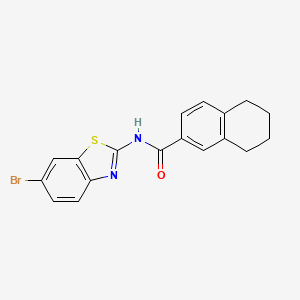
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea, also known as EOI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EOI is a small molecule that belongs to the class of urea derivatives and is known for its ability to modulate various biological processes.
Applications De Recherche Scientifique
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is an ethylene antagonist used to enhance the postharvest quality of fruits and vegetables by delaying ripening and senescence processes. This compound’s action illustrates the potential for chemicals to modulate ethylene's effects, suggesting that related compounds could have similar applications in preserving agricultural produce (Watkins, 2006).
Antioxidant and Antimicrobial Properties
Chlorogenic acid (CGA) and cinnamic acid derivatives have been studied for their antioxidant, antimicrobial, and pharmacological effects, which include anti-inflammatory and neuroprotective properties. These findings highlight the interest in naturally occurring compounds and their derivatives for various health-related applications, suggesting a possible research avenue for "1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea" in exploring antioxidant and antimicrobial activities (Naveed et al., 2018; De et al., 2011).
Wound Healing Applications
Phenytoin, an anticonvulsant, has been rediscovered for its retinoprotective and neuroprotective properties, particularly in the context of optic neuritis and multiple sclerosis. This indicates a broader potential for certain pharmaceutical compounds to have multiple beneficial applications beyond their original use, which could be relevant for researching "this compound" in regenerative medicine or as a neuroprotective agent (Bartollino et al., 2018).
Coordination Chemistry and Material Science
The study of cuprous bis-phenanthroline compounds and their MLCT (metal-to-ligand charge transfer) excited states highlights the role of chemical structure in determining the physical properties of coordination compounds. This area of research is critical for developing new materials with specific optical, electronic, or catalytic properties, suggesting potential applications for "this compound" in material science or as part of novel coordination complexes (Scaltrito et al., 2000).
Propriétés
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-15-9-8-14(10-12(15)11-16(20)21)19-17(22)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHKELXYNNZGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)






![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)